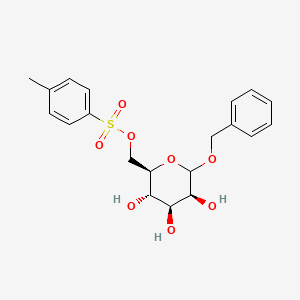

1-O-Benzyl 6-O-Tosyl-D-mannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-O-Benzyl 6-O-Tosyl-D-mannose is a protected derivative of D-mannose, a naturally occurring hexose sugar. This compound features two critical protecting groups: a benzyl ether at the 1-O position and a tosyl (p-toluenesulfonyl) group at the 6-O position. The benzyl group provides stability under acidic and basic conditions, making it ideal for protecting the anomeric hydroxyl during glycosylation reactions . The tosyl group, a strong electron-withdrawing substituent, acts as a leaving group, facilitating nucleophilic displacement reactions at the 6-O position. This dual functionality renders the compound valuable in synthetic carbohydrate chemistry, particularly for constructing complex oligosaccharides or glycoconjugates .

Preparation Methods

The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.

Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Chemical Reactions Analysis

1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.

Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.

Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

1-O-Benzyl 6-O-Tosyl-D-mannose serves as an effective glycosyl donor due to the presence of the tosyl group, which acts as a good leaving group. This compound has been utilized in various glycosylation reactions to produce β-glycosides selectively. For instance, studies have demonstrated that using different bases and sulfonylating agents can lead to high β-selectivity in glycosylation reactions, enhancing the efficiency of synthesizing oligosaccharides .

Table 1: Glycosylation Reaction Outcomes

| Base | Sulfonylating Agent | Yield (%) | β/α Ratio |

|---|---|---|---|

| KN(SiMe3)2 | 4i | 46 | β only |

| NaN(SiMe3)2 | 4i | 81 | β only |

| LiN(SiMe3)2 | 4i | NR | NR |

NR: No reaction

Synthesis of Complex Carbohydrates

The compound has been employed in the synthesis of various complex carbohydrates, including anhydro sugars and other derivatives. For example, researchers have successfully synthesized 1,4-anhydro-α-D-mannopyranose from related mannose derivatives using specific reaction conditions that optimize nucleophilicity and reactivity .

This synthetic pathway is significant as it opens avenues for creating novel carbohydrate structures that may have biological relevance or potential therapeutic applications.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. The modification of sugar moieties can affect the pharmacokinetic properties of drugs, including their bioavailability and specificity toward biological targets. For instance, studies indicate that sugar-based compounds can enhance the efficacy of certain drugs by improving their interaction with biological systems .

Cosmetic Formulations

Another application area for this compound is in cosmetic formulations. The use of sugar derivatives like this compound can improve the stability and efficacy of topical products. Research shows that these compounds can act as humectants or emulsifiers, contributing to skin hydration and product stability .

Mechanism of Action

The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 1-O-Benzyl 6-O-Tosyl-D-mannose with analogous compounds described in the literature:

Research Findings

- Synthetic Efficiency: Compounds with acetyl or benzoyl groups at 6-O (e.g., Compounds 18 and 19) achieve high yields (90–96%) in glycosylation reactions using trichloroacetimidate donors and TMSOTf catalysis .

- Solubility : Benzyl ethers enhance lipophilicity, improving solubility in organic solvents like dichloromethane or chloroform. Tosyl groups may slightly reduce solubility compared to acetyl due to increased molecular weight, but this is offset by their reactivity benefits.

Properties

Molecular Formula |

C20H24O8S |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1 |

InChI Key |

UGKRVULERSDYKA-WYGKVCCSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.